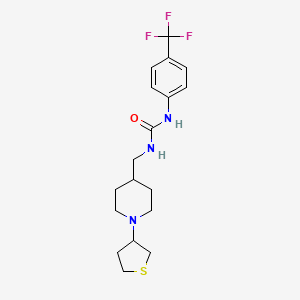![molecular formula C14H19N3O5 B3011079 5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 1820603-32-4](/img/structure/B3011079.png)
5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate, is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions in the ring. Pyrazine derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various diketones or β-enamino esters. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of pyrazoles, which can be separated by column chromatography to obtain the target compounds on a multigram scale . Similarly, the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride can yield a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, with the regioselectivity of the reaction being influenced by the choice of reaction media .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of pyrazine derivatives can be investigated using spectroscopic methods and computational chemistry software. For example, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been studied, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including cyclization and condensation. The reactions of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide in the presence of carboxylic acids can afford novel diastereomerically pure dicarboxylates, with the regio- and stereoselectivity of these reactions being a point of discussion . Additionally, the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines can yield a series of amides with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of tert-butyl groups can serve as protective groups in pyrazole chemistry, facilitating the preparation and use of these compounds in various chemical transformations . The hydrogen bonding capabilities of pyrazine derivatives can lead to the formation of supramolecular structures, which can be one-dimensional, two-dimensional, or even isomorphous, as seen in the case of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate and its derivatives exhibit interesting chemical reactivity. For example, tert-Butyl amides, closely related to the compound , undergo cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the utility of tert-butyl groups in facilitating neighboring-group-assisted cleavage reactions (Nikulnikov et al., 2009). Similarly, the synthesis and reactivity of various pyrazolo and triazine derivatives, often including tert-butyl groups, have been explored due to their potential in producing biologically active compounds (Mironovich & Shcherbinin, 2014).
Biological Activity
Substituted pyrazinecarboxamides, which are structurally related to the given compound, show significant biological activities. Studies have found that certain derivatives display anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These compounds have been synthesized and evaluated, establishing structure-activity relationships to understand their pharmacological potential (Doležal et al., 2006).
Potential in Drug Discovery
The tert-butyl group is often used as a protective group in the synthesis of various pharmacologically relevant compounds. For example, the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrates the relevance of tert-butyl groups in creating compounds with potential therapeutic applications (Richter et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
5-O-tert-butyl 2-O-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-8-7-16-10(6-9(15-16)12(19)21-5)11(18)17(8)13(20)22-14(2,3)4/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBTSZUEHSFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)OC)C(=O)N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

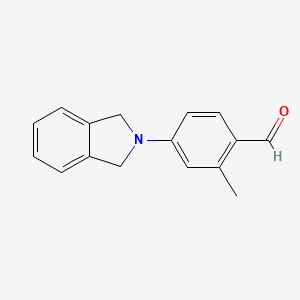
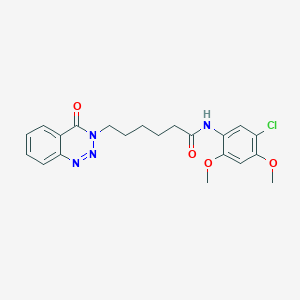
![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)
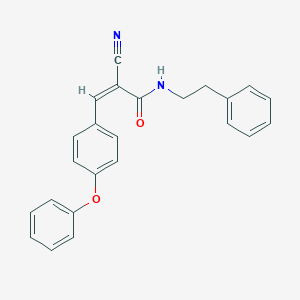
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)
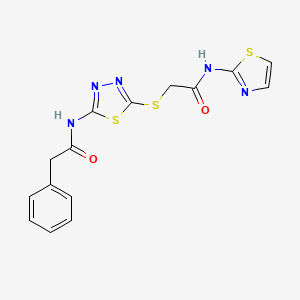
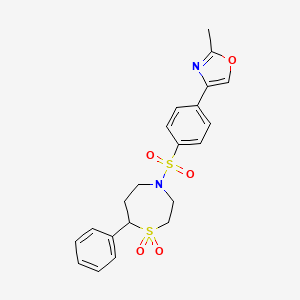
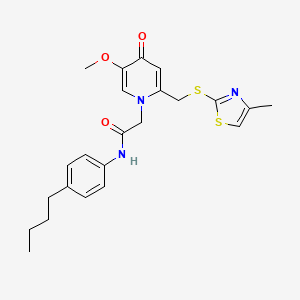
![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)
![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)
